3-Fluoro-4-(4-oxopiperidine-1-carbonyl)phenylboronic acid
Overview
Description
3-Fluoro-4-(4-oxopiperidine-1-carbonyl)phenylboronic acid is a boronic acid derivative that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a fluorine atom, a piperidine ring with a ketone group, and a phenylboronic acid moiety. Its unique structure makes it a valuable reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.
Mechanism of Action
Target of Action
The primary target of the compound 3-Fluoro-4-(4-oxopiperidine-1-carbonyl)phenylboronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The this compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of new carbon-carbon bonds .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the Suzuki–Miyaura cross-coupling reaction . The downstream effects of this pathway include the formation of carbon-carbon bonds, which are crucial for the synthesis of various organic compounds .
Pharmacokinetics
The compound is known to be relatively stable and readily prepared . These properties suggest that the compound may have good bioavailability, but further studies are needed to confirm this.
Result of Action
The molecular effect of the action of this compound is the formation of new carbon-carbon bonds . On a cellular level, this can lead to the synthesis of various organic compounds, depending on the specific reaction conditions and the other reactants present .
Action Environment
The action of this compound is influenced by several environmental factors. The compound is known to be environmentally benign , suggesting that it may be stable under a variety of environmental conditions.
Biochemical Analysis
Biochemical Properties
3-Fluoro-4-(4-oxopiperidine-1-carbonyl)phenylboronic acid plays a significant role in biochemical reactions due to its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. This property makes it a valuable tool for studying enzyme mechanisms and protein interactions. The compound interacts with enzymes such as proteases and kinases, where it can act as an inhibitor by binding to the active site and preventing substrate access. Additionally, it can interact with proteins that have serine or threonine residues, forming stable complexes that can be used to study protein function and regulation .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways by inhibiting key enzymes involved in signal transduction. For example, it can inhibit kinases that phosphorylate proteins, thereby altering gene expression and cellular metabolism. In cancer cells, this inhibition can lead to reduced proliferation and increased apoptosis, making it a potential candidate for anticancer therapies. Additionally, the compound can affect cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels and energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the inhibition of enzyme activity by binding to the active site. This binding can be reversible or irreversible, depending on the nature of the interaction. The compound can also modulate gene expression by affecting transcription factors and other regulatory proteins. These interactions can lead to changes in the expression of genes involved in cell growth, differentiation, and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under physiological conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained inhibition of target enzymes and prolonged changes in cellular metabolism and gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-(4-oxopiperidine-1-carbonyl)phenylboronic acid typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions starting from readily available precursors. This often involves the cyclization of a suitable amine with a carbonyl compound.
Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Boronic Acid Formation: The phenylboronic acid moiety is introduced through a borylation reaction, often using a palladium-catalyzed process with bis(pinacolato)diboron as the boron source.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-(4-oxopiperidine-1-carbonyl)phenylboronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction involving this compound, where it reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation: The compound can undergo oxidation reactions to form corresponding boronic acids or esters.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the piperidine ring.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Boronic Esters: Formed through oxidation reactions.
Substituted Piperidines: Formed through nucleophilic substitution.
Scientific Research Applications
3-Fluoro-4-(4-oxopiperidine-1-carbonyl)phenylboronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme inhibition.
Medicine: Investigated for its potential use in the treatment of diseases such as cancer and bacterial infections.
Industry: Used in the production of advanced materials and as a catalyst in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
4-(4-Oxopiperidine-1-carbonyl)phenylboronic acid: Lacks the fluorine atom, which may affect its reactivity and biological activity.
3-Fluoro-4-(4-hydroxypiperidine-1-carbonyl)phenylboronic acid: Contains a hydroxyl group instead of a ketone, which can influence its chemical properties and applications.
Uniqueness
The presence of the fluorine atom in 3-Fluoro-4-(4-oxopiperidine-1-carbonyl)phenylboronic acid imparts unique electronic properties, making it more reactive in certain chemical reactions
Properties
IUPAC Name |
[3-fluoro-4-(4-oxopiperidine-1-carbonyl)phenyl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BFNO4/c14-11-7-8(13(18)19)1-2-10(11)12(17)15-5-3-9(16)4-6-15/h1-2,7,18-19H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSAKQRLCLGEWNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C(=O)N2CCC(=O)CC2)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BFNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.